molecular formula C4H11NO3 B1681592 Tris(hydroxymethyl)aminomethane CAS No. 77-86-1

Tris(hydroxymethyl)aminomethane

Cat. No. B1681592
CAS RN: 77-86-1
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754209B2

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium deoxycholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Yield
0.1%

Identifiers

REACTION_CXSMILES
[Na+:1].[Cl-].C(N(CC(O)=O)CC(O)=O)C[N:5](CC(O)=O)[CH2:6][C:7]([OH:9])=[O:8].CC(CC(C1C=CC(OCCOCCO)=CC=1)(C)C)(C)C.C[C@@H]([C@@H]1[C@@]2(C)[C@@H](O)C[C@@H]3[C@@]4(C)CC[C@@H](O)C[C@H]4CC[C@@]3(C)[C@@H]2CC1)CCC([O-])=O.[Na+].C(N)(=O)C=C.[CH2:79]([OH:86])[C:80]([NH2:85])([CH2:83][OH:84])[CH2:81][OH:82].[CH3:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH2:96][CH2:97][CH2:98][O:99][S:100]([O-:103])(=[O:102])=[O:101].[Na+].CN(CCN(C)C)C>>[CH2:79]([OH:86])[C:80]([NH2:85])([CH2:83][OH:84])[CH2:81][OH:82].[NH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH3:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH2:96][CH2:97][CH2:98][O:99][S:100]([O-:103])(=[O:102])=[O:101].[Na+:1] |f:0.1,4.5,8.9,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCN(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO
Step Eight
Name
sodium deoxycholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@]2(CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)C.[Na+]
Step Nine
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
12% gel was prepared

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08754209B2

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium deoxycholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Yield
0.1%

Identifiers

REACTION_CXSMILES
[Na+:1].[Cl-].C(N(CC(O)=O)CC(O)=O)C[N:5](CC(O)=O)[CH2:6][C:7]([OH:9])=[O:8].CC(CC(C1C=CC(OCCOCCO)=CC=1)(C)C)(C)C.C[C@@H]([C@@H]1[C@@]2(C)[C@@H](O)C[C@@H]3[C@@]4(C)CC[C@@H](O)C[C@H]4CC[C@@]3(C)[C@@H]2CC1)CCC([O-])=O.[Na+].C(N)(=O)C=C.[CH2:79]([OH:86])[C:80]([NH2:85])([CH2:83][OH:84])[CH2:81][OH:82].[CH3:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH2:96][CH2:97][CH2:98][O:99][S:100]([O-:103])(=[O:102])=[O:101].[Na+].CN(CCN(C)C)C>>[CH2:79]([OH:86])[C:80]([NH2:85])([CH2:83][OH:84])[CH2:81][OH:82].[NH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH3:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH2:96][CH2:97][CH2:98][O:99][S:100]([O-:103])(=[O:102])=[O:101].[Na+:1] |f:0.1,4.5,8.9,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCN(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO
Step Eight
Name
sodium deoxycholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@]2(CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)C.[Na+]
Step Nine
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
12% gel was prepared

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08754209B2

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium deoxycholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Yield
0.1%

Identifiers

REACTION_CXSMILES
[Na+:1].[Cl-].C(N(CC(O)=O)CC(O)=O)C[N:5](CC(O)=O)[CH2:6][C:7]([OH:9])=[O:8].CC(CC(C1C=CC(OCCOCCO)=CC=1)(C)C)(C)C.C[C@@H]([C@@H]1[C@@]2(C)[C@@H](O)C[C@@H]3[C@@]4(C)CC[C@@H](O)C[C@H]4CC[C@@]3(C)[C@@H]2CC1)CCC([O-])=O.[Na+].C(N)(=O)C=C.[CH2:79]([OH:86])[C:80]([NH2:85])([CH2:83][OH:84])[CH2:81][OH:82].[CH3:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH2:96][CH2:97][CH2:98][O:99][S:100]([O-:103])(=[O:102])=[O:101].[Na+].CN(CCN(C)C)C>>[CH2:79]([OH:86])[C:80]([NH2:85])([CH2:83][OH:84])[CH2:81][OH:82].[NH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH3:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH2:96][CH2:97][CH2:98][O:99][S:100]([O-:103])(=[O:102])=[O:101].[Na+:1] |f:0.1,4.5,8.9,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCN(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO
Step Eight
Name
sodium deoxycholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@]2(CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)C.[Na+]
Step Nine
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
12% gel was prepared

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08754209B2

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium deoxycholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Yield
0.1%

Identifiers

REACTION_CXSMILES
[Na+:1].[Cl-].C(N(CC(O)=O)CC(O)=O)C[N:5](CC(O)=O)[CH2:6][C:7]([OH:9])=[O:8].CC(CC(C1C=CC(OCCOCCO)=CC=1)(C)C)(C)C.C[C@@H]([C@@H]1[C@@]2(C)[C@@H](O)C[C@@H]3[C@@]4(C)CC[C@@H](O)C[C@H]4CC[C@@]3(C)[C@@H]2CC1)CCC([O-])=O.[Na+].C(N)(=O)C=C.[CH2:79]([OH:86])[C:80]([NH2:85])([CH2:83][OH:84])[CH2:81][OH:82].[CH3:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH2:96][CH2:97][CH2:98][O:99][S:100]([O-:103])(=[O:102])=[O:101].[Na+].CN(CCN(C)C)C>>[CH2:79]([OH:86])[C:80]([NH2:85])([CH2:83][OH:84])[CH2:81][OH:82].[NH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH3:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH2:96][CH2:97][CH2:98][O:99][S:100]([O-:103])(=[O:102])=[O:101].[Na+:1] |f:0.1,4.5,8.9,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCN(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO
Step Eight
Name
sodium deoxycholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@]2(CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)C.[Na+]
Step Nine
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
12% gel was prepared

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.